3-(Tert-butoxy)cyclobutan-1-ol chemical properties and structure
3-(Tert-butoxy)cyclobutan-1-ol chemical properties and structure
An In-Depth Technical Guide to 3-(Tert-butoxy)cyclobutan-1-ol: Structure, Properties, and Synthetic Applications
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Saturated carbocycles, particularly cyclobutanes, have emerged as valuable building blocks due to their unique conformational properties and ability to introduce sp³-rich character into drug candidates.[1] 3-(Tert-butoxy)cyclobutan-1-ol is a bifunctional molecule that marries the conformational rigidity of the cyclobutane core with two orthogonal functional groups: a secondary alcohol amenable to further modification and a sterically bulky tert-butoxy group that serves as a robust protecting group. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and utility for researchers and scientists in medicinal chemistry and drug development.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
The fundamental identity of 3-(tert-butoxy)cyclobutan-1-ol is established by its systematic name and unique identifiers, which are crucial for database searches and regulatory purposes.
| Identifier | Value | Source |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol | [2] |
| Molecular Formula | C₈H₁₆O₂ | [2][3] |
| Molecular Weight | 144.21 g/mol | [3] |
| CAS Number (cis-isomer) | 30804-05-8 | [3] |
| InChI | InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 | [2] |
| SMILES | CC(C)(C)OC1CC(C1)O | [2] |
Molecular Structure
The molecule consists of a four-membered cyclobutane ring substituted at the 1- and 3-positions with a hydroxyl (-OH) group and a tert-butoxy (-OC(CH₃)₃) group, respectively.
Stereochemistry: The Cis and Trans Isomers
The 1,3-disubstituted pattern on the cyclobutane ring gives rise to two diastereomers: cis and trans. In the cis-isomer, the hydroxyl and tert-butoxy groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereochemical difference is critical as it profoundly impacts the molecule's three-dimensional shape, polarity, and how it interacts with biological targets or other reagents.
The choice between the cis or trans isomer is a key strategic decision in synthesis design. The puckered nature of the cyclobutane ring places substituents in pseudo-axial or pseudo-equatorial positions, and the relative orientation of these groups dictates the overall molecular conformation and its steric profile.[1]
Physicochemical Properties
While extensive experimental data for 3-(tert-butoxy)cyclobutan-1-ol is not widely published, properties can be predicted or inferred from related structures like cyclobutanol and 3-tert-butylcyclobutanol. The tert-butoxy group significantly increases lipophilicity compared to the parent diol (cyclobutane-1,3-diol).
| Property | Value / Observation | Rationale / Comparison |
| Physical State | Likely a colorless liquid or low-melting solid at STP. | Cyclobutanol is a liquid, but the increased molecular weight and tert-butyl group may raise the melting point. |
| Molecular Weight | 144.21 g/mol | - |
| Boiling Point | Estimated >150 °C | Higher than cyclobutanol (122-124 °C) due to increased mass and van der Waals forces.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The hydroxyl group provides some polarity, but the C8 hydrocarbon backbone and tert-butyl group confer significant non-polar character. |
| XLogP (Predicted) | 1.0 | A measure of lipophilicity. This value suggests moderate cell permeability, a desirable trait in drug candidates.[2] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | This value is associated with good oral bioavailability in drug molecules. |
Synthesis and Purification
The most direct and logical synthetic route to 3-(tert-butoxy)cyclobutan-1-ol is the stereoselective reduction of the corresponding ketone, 3-(tert-butoxy)cyclobutan-1-one. This precursor is accessible from commercially available starting materials.
Synthetic Rationale
The choice of reducing agent is critical for controlling the stereochemical outcome.
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Small, unhindered hydrides (e.g., NaBH₄) will preferentially attack the carbonyl from the face opposite the bulky tert-butoxy group. This anti-facial attack, consistent with the Felkin-Anh model, is expected to yield the cis-isomer as the major product.[5]
-
Bulky, sterically demanding hydrides (e.g., L-Selectride®) may show different selectivity, potentially favoring the trans-isomer, although for 3-substituted cyclobutanones, the preference for cis products is often strong regardless of the hydride's size.[5]
Proposed Experimental Protocol: Synthesis of cis-3-(tert-butoxy)cyclobutan-1-ol
This protocol is a representative procedure based on standard ketone reduction methodologies.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(tert-butoxy)cyclobutan-1-one (1.0 eq) and anhydrous methanol (approx. 0.2 M solution). Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Work-up: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alcohol. The cis-isomer is expected to be the major product.
Spectral Data and Characterization (Predicted)
Confirmation of the structure and stereochemistry relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While specific literature spectra are scarce, the expected chemical shifts can be predicted.
-
¹H NMR:
-
tert-Butyl Protons: A sharp singlet integrating to 9H around δ 1.2 ppm . This is a characteristic signal for the -OC(CH₃)₃ group.
-
CH-OH Proton: A multiplet for the proton on the carbon bearing the alcohol. Its position and multiplicity will differ between cis and trans isomers. For the cis-isomer, this proton is trans to the tert-butoxy group and would likely appear further downfield (δ ~4.0-4.2 ppm ) compared to the trans-isomer's carbinol proton.
-
CH-OtBu Proton: A multiplet for the proton on the carbon with the ether linkage (δ ~3.8-4.0 ppm ).
-
Cyclobutane Ring Protons: A series of complex multiplets between δ 1.5-2.5 ppm . The specific coupling constants (J-values) between these protons can be used to confirm the relative stereochemistry.
-
-
¹³C NMR:
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tert-Butyl Quaternary Carbon: A signal around δ 74-76 ppm .
-
tert-Butyl Methyl Carbons: A signal around δ 28-29 ppm .
-
CH-OH Carbon: A signal around δ 65-70 ppm .
-
CH-OtBu Carbon: A signal around δ 68-72 ppm .
-
Ring Methylene Carbons: Signals in the aliphatic region (δ ~30-40 ppm ).
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Chemical Reactivity and Synthetic Utility
The value of 3-(tert-butoxy)cyclobutan-1-ol lies in its two distinct functional groups, which can be manipulated selectively.
Key Reactions and Transformations
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Oxidation of the Alcohol: The secondary alcohol can be oxidized to the starting ketone using standard reagents like pyridinium chlorochromate (PCC) or a Swern oxidation. This allows access to the ketone if needed for other transformations.
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Derivatization of the Alcohol: The hydroxyl group can be converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or used in esterification or etherification reactions.
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Deprotection of the Ether: The tert-butyl ether is stable to most reaction conditions but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA), revealing the corresponding diol. This orthogonality is a key feature for multi-step synthesis.
Applications in Medicinal Chemistry
The cyclobutane scaffold is increasingly used to replace more traditional structures like phenyl rings or flexible alkyl chains in drug candidates.[1] This strategy offers several advantages:
-
Increased sp³ Character: Moving away from flat, aromatic systems can improve solubility and reduce metabolic liabilities.[6]
-
Conformational Restriction: The rigid cyclobutane ring locks substituents into well-defined spatial orientations, which can enhance binding affinity and selectivity for a biological target.[6][7]
-
Metabolic Stability: The tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at nearby positions.[8]
3-(Tert-butoxy)cyclobutan-1-ol serves as an ideal starting point for building diverse libraries of drug-like molecules. The alcohol can be used as a handle to attach a key pharmacophore, while the protected alcohol at the 3-position can be revealed later in the synthesis to introduce another point of diversity or a hydrogen bond donor.
Safety and Handling
No specific safety data sheet (SDS) is widely available for 3-(tert-butoxy)cyclobutan-1-ol. Therefore, it should be handled with the standard precautions used for new or uncharacterized laboratory chemicals. Based on its functional groups, the following hazards should be considered:
-
Flammability: As an alcohol, it is likely combustible. Keep away from ignition sources.
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Irritation: May cause skin and eye irritation upon contact.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
3-(Tert-butoxy)cyclobutan-1-ol is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its defined stereochemistry, rigid core, and orthogonal protecting group strategy provide chemists with a powerful tool to explore novel chemical space. The synthetic accessibility from the corresponding cyclobutanone allows for the selective preparation of either the cis or trans diastereomer, enabling the systematic investigation of structure-activity relationships in drug discovery programs. As the demand for three-dimensional, metabolically stable scaffolds continues to grow, the utility of functionalized cyclobutanes like this one is set to expand significantly.
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